Bitertanol, (R,S)-(+/-)-

Descripción general

Descripción

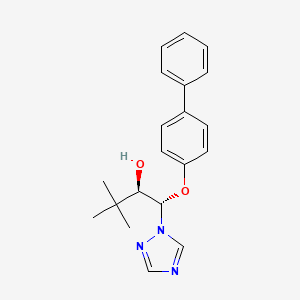

Bitertanol, (R,S)-(+/-)-, is a fungicide belonging to the triazole class of compounds. It is widely used in agriculture to control fungal diseases in various crops. The compound is known for its effectiveness in inhibiting the growth of fungi by interfering with their cell membrane synthesis.

Métodos De Preparación

Bitertanol can be synthesized through several synthetic routes. One common method involves the reaction of 1-(4-biphenylyloxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol with appropriate reagents under controlled conditions. The reaction typically requires the use of solvents such as methylene chloride and toluene, and the process is carried out at specific temperatures to ensure the desired product is obtained . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency .

Análisis De Reacciones Químicas

Bitertanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Bitertanol can lead to the formation of corresponding ketones or carboxylic acids .

Aplicaciones Científicas De Investigación

Stereoselective Bioactivity

Recent studies have highlighted the importance of stereoisomerism in the bioactivity of Bitertanol. The stereoisomer (1S,2R)-Bitertanol has been identified as the most effective form, exhibiting 4.3 to 314.7 times greater bioactivity against various pathogenic fungi compared to its counterparts . For instance, it demonstrated 10.2 times greater inhibition of Botrytis cinerea spore germination than (1R,2S)-Bitertanol .

Table 1: Bioactivity Comparison of Bitertanol Stereoisomers

| Stereoisomer | Bioactivity (relative potency) | Inhibition of Botrytis cinerea |

|---|---|---|

| (1S,2R) | 4.3 - 314.7 times | 10.2 times greater than (1R,2S) |

| (1R,2S) | Reference | - |

| (1R,2R) | Lower | - |

| (1S,2S) | Moderate | - |

Toxicity Studies

Toxicity assessments have shown that the stereoisomers exhibit varying levels of toxicity. For example, (1S,2S)-Bitertanol was found to be 1.6 to 2.7 times more toxic to Chlorella pyrenoidosa than (1R,2R)-Bitertanol . These findings suggest that selecting the appropriate stereoisomer can mitigate adverse environmental effects while maintaining efficacy against target pathogens.

Table 2: Toxicity Comparison of Bitertanol Stereoisomers

| Stereoisomer | Toxicity to Chlorella pyrenoidosa |

|---|---|

| (1S,2R) | Lower toxicity |

| (1S,2S) | 1.6 - 2.7 times more toxic |

| (1R,2R) | Reference |

| (1R,2S) | Moderate toxicity |

Environmental Behavior and Degradation

The environmental behavior of Bitertanol is influenced by its stereochemistry. Research indicates that the degradation rates vary among the stereoisomers. For instance, half-lives in tomato plants were observed as follows:

These differences highlight the potential for selective use of specific stereoisomers to reduce environmental persistence and toxicity.

Case Study 1: Agricultural Application

In a field study assessing Bitertanol's effectiveness against fungal pathogens in crops such as peppers and tomatoes, it was found that applying (1S,2R)-Bitertanol significantly reduced disease incidence while maintaining lower toxicity levels compared to other formulations .

Case Study 2: Laboratory Studies

Laboratory experiments demonstrated that using pure (1S,2R)-Bitertanol instead of commercial mixtures reduced both biological toxicity and environmental pollution potential . This study emphasizes the need for further research into the application of specific stereoisomers in agricultural practices.

Mecanismo De Acción

The mechanism of action of Bitertanol involves the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, Bitertanol disrupts the formation of the fungal cell membrane, leading to cell death . The molecular targets and pathways involved in this process are well-studied, making Bitertanol an effective fungicide for controlling a wide range of fungal diseases .

Comparación Con Compuestos Similares

Bitertanol is often compared with other triazole fungicides such as tebuconazole, myclobutanil, and propiconazole. While all these compounds share a similar mechanism of action, Bitertanol is unique in its specific molecular structure, which provides it with distinct physicochemical properties and efficacy . For instance, Bitertanol has a higher solubility in certain organic solvents compared to other triazole fungicides, making it more versatile in various formulations .

Similar Compounds::- Tebuconazole

- Myclobutanil

- Propiconazole

- Triticonazole

Actividad Biológica

Bitertanol, a chiral compound belonging to the triazole class of fungicides, has been extensively studied for its biological activity, particularly in agricultural applications. This article synthesizes findings from various studies, focusing on its pharmacokinetics, metabolism, toxicity, and stereoselective effects.

Overview of Bitertanol

Bitertanol is primarily used as a fungicide in agriculture, effective against a wide range of fungal pathogens. Its chemical structure allows it to interact with specific biological targets, which is crucial for its efficacy and safety profile. The compound exists as two stereoisomers: (1S,2R)-bitertanol and (1R,2S)-bitertanol, with notable differences in their biological activities.

Absorption and Distribution

Bitertanol exhibits low acute toxicity across various animal models, with oral LD50 values ranging between 4000-5000 mg/kg in rats and dogs . Pharmacokinetic studies indicate that absorption follows a first-order pattern at lower doses but shows saturation at higher doses (1000 mg/kg). The highest concentrations of bitertanol were found in the liver (17.9 ppm) and kidneys (5.9 ppm) after high-dose administration .

Metabolic Pathways

Bitertanol undergoes extensive metabolism, yielding multiple metabolites. In rat studies, fourteen metabolites were identified, with para-hydroxybitertanol being the most significant . The metabolic degradation occurs rapidly; for instance, within 8 hours post-administration, liver concentrations dropped significantly from approximately 15% to about 2% of total radiolabel .

Acute and Chronic Toxicity

In chronic toxicity studies involving Wistar rats, doses of 0, 150, 600, or 2400 ppm were administered over three months. Observations included increased liver weights and hematological changes at higher doses . Histopathological examinations revealed mild irritation in the gastric mucosa and alterations in reproductive organs .

Stereoselective Toxicity

Recent studies have highlighted the stereoselective nature of bitertanol's toxicity. The (1S,2R)-isomer was found to be significantly more potent than its counterparts against various fungal pathogens. For example, it exhibited up to 314.7 times greater bioactivity compared to other stereoisomers against Botrytis cinerea spore germination . Additionally, (1S,2R)-bitertanol showed lower toxicity towards Chlorella pyrenoidosa, indicating a favorable profile for environmental applications .

Environmental Impact

A study assessing the environmental degradation of bitertanol revealed that its stereoisomers degrade differently in soil environments. The (1S,2R)-isomer demonstrated a shorter half-life compared to others, suggesting a reduced potential for environmental accumulation . This finding is critical for developing sustainable agricultural practices.

Molecular Docking Studies

Molecular docking analyses have provided insights into the binding affinities of bitertanol isomers with cytochrome P450 enzymes. These studies confirmed that (1S,2R)-bitertanol has the shortest binding distances and lowest energies when interacting with these enzymes . Such interactions are essential for understanding the compound's metabolic pathways and potential for endocrine disruption.

Data Tables

| Parameter | (1S,2R)-Bitertanol | (1R,2S)-Bitertanol | (1R,2R)-Bitertanol | (1S,2S)-Bitertanol |

|---|---|---|---|---|

| Bioactivity (fold increase) | 314.7 | 4.3 | - | - |

| Half-life in tomato (days) | 4.1 | 4.8 | 3.7 | - |

| Toxicity to Chlorella | Low | High | Moderate | High |

Propiedades

IUPAC Name |

3,3-dimethyl-1-(4-phenylphenoxy)-1-(1,2,4-triazol-1-yl)butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c1-20(2,3)18(24)19(23-14-21-13-22-23)25-17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-14,18-19,24H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGPIBGGRCVEHQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(N1C=NC=N1)OC2=CC=C(C=C2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2037502 | |

| Record name | Bitertanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2037502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [Merck Index] Colorless crystalline solid with an aromatic odor; [AccuStandard MSDS] | |

| Record name | Bitertanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9434 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000075 [mmHg] | |

| Record name | Bitertanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9434 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

55179-31-2 | |

| Record name | Bitertanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55179-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bitertanol [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055179312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bitertanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2037502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-([1,1'-biphenyl]-4-yloxy)-α-tert-butyl-1H-1,2,4-triazol-1-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.084 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.